molecular formula C18H12N2 B1208429 5-Phenyl-1,10-phenanthroline CAS No. 6153-89-5

5-Phenyl-1,10-phenanthroline

Cat. No. B1208429
CAS RN: 6153-89-5
M. Wt: 256.3 g/mol
InChI Key: QQEQHUHZBMUJET-UHFFFAOYSA-N
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Description

5-Phenyl-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a nitrogen-containing heterocycle known for its role in coordination chemistry. This compound, like its parent, is used as a ligand to form complexes with various metal ions. These complexes often exhibit interesting properties such as luminescence and the ability to interact with DNA, which has led to the development of a variety of applications in fields such as chemosensors, ionophores, and as agents for DNA interaction (Bencini & Lippolis, 2010).

Scientific Research Applications

Electrochemical Sensing and Recognition

5-Phenyl-1,10-phenanthroline, as part of the 1,10-phenanthroline family, has been utilized in electrochemical applications. A study demonstrated the use of this compound for selective recognition of copper ions and hydrogen peroxide sensing, emphasizing its potential in electrochemical sensors (Gayathri & Kumar, 2014).

DNA Binding and Antitumor Activity

Research into platinum(II) complexes containing 1,10-phenanthroline derivatives, such as 5-phenyl-1,10-phenanthroline, has shown significant DNA binding capabilities. This suggests their potential in developing antitumor treatments. Variations in the compound's structure directly influence its biological activity and DNA interaction, pointing to its relevance in medicinal chemistry (Brodie, Collins, & Aldrich-Wright, 2004).

Versatility in Ligand Design

1,10-Phenanthroline-based ligands, including 5-phenyl-1,10-phenanthroline, are prominent in coordination chemistry. Their use spans from developing molecular chemosensors for metal cations and anions to designing new intercalating agents for polynucleotides. The rigidity and pre-organization imparted by phenanthroline make these ligands highly selective complexing agents, useful in analytical applications (Bencini & Lippolis, 2010).

Chemosensing Applications

The modification of 1,10-phenanthroline ligands, such as 5-phenyl-1,10-phenanthroline, enables the creation of chemosensors for cations and anions. These modifications lead to detectable changes in the photophysical properties of the system, making them valuable tools for sensing applications in environmental and biological systems (Alreja & Kaur, 2016).

Catalysis and Organic Transformations

Studies have shown that 5-phenyl-1,10-phenanthroline can be incorporated into mesoporous organosilica for use in catalysis. The resulting materials exhibit good catalytic activity, for instance, in alkyne hydrosilylation, demonstrating the compound's utility in organic transformations (Lin et al., 2023).

Fluorescent Chemosensors

Derivatives of 1,10-phenanthroline, including 5-phenyl variants, have been developed as fluorescent chemosensors. These compounds exhibit enhanced fluorescence emission upon complexation with specific ions like Zn2+, making them suitable for studies in living systems (Zhang et al., 2012).

Photophysical and Luminescent Properties

Research into 1,10-phenanthroline-functionalized polymers, including those with 5-phenyl-1,10-phenanthroline, has revealed that these materials show strong fluorescence characteristics. This property is particularly notable when coordinated with rare earth ions, suggesting applications in optical display devices (Liu, Yu, Wang, & Nie, 2010).

Electroluminescent Devices

The nature and position of substituents in 1,10-phenanthroline, such as 5-phenyl groups, significantly affect the emission properties of iridium(III) complexes. These findings are crucial for designing electroluminescent devices, highlighting the role of molecular structure in determining the color and efficiency of light emission (Dragonetti et al., 2007).

Safety And Hazards

Safety data sheets indicate that 5-Phenyl-1,10-phenanthroline may be harmful if swallowed or inhaled, and may cause irritation to the eyes, skin, and respiratory tract . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

Future research on 5-Phenyl-1,10-phenanthroline could focus on its potential applications in various fields. For instance, it could be used to design many UV-Vis-NIR luminescent organic derivatives and coordination compounds with transition-metal and rare-earth cations . Additionally, the stability of the synthesized complexes at physiological pH could be a probable issue due to the possible destabilization and formation of the separate organic structures .

properties

IUPAC Name

5-phenyl-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2/c1-2-6-13(7-3-1)16-12-14-8-4-10-19-17(14)18-15(16)9-5-11-20-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEQHUHZBMUJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=NC3=C4C(=C2)C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064127
Record name 1,10-Phenanthroline, 5-phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-1,10-phenanthroline

CAS RN

6153-89-5
Record name 5-Phenyl-1,10-phenanthroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6153-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-1,10-phenanthroline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,10-Phenanthroline, 5-phenyl-
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Record name 1,10-Phenanthroline, 5-phenyl-
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Record name 5-phenyl-1,10-phenanthroline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
163
Citations
T Thederahn, A Spassky, MD Kuwabara… - … and biophysical research …, 1990 - Elsevier
The nuclease activity of the copper complex of 5-phenyl-1,10-phenanthroline (5-φ-OP-CU) detects conformational changes in the lac UV-5 promoter caused by E. Coli RNA polymerase. …
Number of citations: 77 www.sciencedirect.com
TB Thederahn, MD Kuwabara, TA Larsen… - Journal of the …, 1989 - ACS Publications
The nuclease activity of 1, 10-phenanthroline-copperion (OP-Cu) proceeds by an obligatory, ordered mechanism, whether the reaction is potentiated by thiol or superoxide. Freely …
Number of citations: 248 pubs.acs.org
R Sasin - 1954 - search.proquest.com
A survey of the literature disclosed that all of the monosubstituted phenylquinolines, except 7-phenylquinoline, have been synthesized and characterized. Since the general methods for …
Number of citations: 0 search.proquest.com
RT Pardasani, P Pardasani, RT Pardasani… - Magnetic Properties of …, 2021 - Springer
Molar magnetic moment of m-iodanilato- tetra(5-phenyl-1,10-phenanthroline)diiron (III) perchlorate Page 1 Molar magnetic moment of m-iodanilatotetra(5-phenyl-1,10-phenanthroline)diiron …
Number of citations: 2 link.springer.com
MH Ford-Smith, N Sutin - Journal of the American Chemical …, 1961 - ACS Publications
The kinetics of the oxidation of iron (II) ions by a number of substituted 1, 10-phenanthroline, 2, 2'-dipyridine and 2, 2', 2" tripyridine complexes of iron (III) have been investigated in both …
Number of citations: 170 pubs.acs.org
J Gallagher, CB Chen, CQ Pan, DM Perrin… - Bioconjugate …, 1996 - ACS Publications
Our interest in improving the efficiency of targeted scission reagents has prompted us to study the influence of ring substituents on the nuclease activity of 1,10-phenanthroline−copper …
Number of citations: 63 pubs.acs.org
RT Pardasani, P Pardasani - … , Magnetic Susceptibility Data, Volume 8: A …, 2023 - Springer
Magnetic properties of mixed ligand copper(II) complex with acetylacetone and 5-phenyl-1,10-phenanthroline Page 1 Magnetic properties of mixed ligand copper(II) complex with acetylacetone and 5-phenyl-1,10-phenanthroline …
Number of citations: 0 link.springer.com
GE Andredakis, EA Moschou, K Matthaiou… - Analytica chimica …, 2001 - Elsevier
Experimental and theoretical investigations were carried out on a series of metallated phenanthroline derivatives in order to elucidate the role of both the metal center and the ligand …
Number of citations: 27 www.sciencedirect.com
DS Sigman, R Landgraf, DM Perrin… - Metal ions in biological …, 1996 - researchgate.net
The cuprous complex of1, 10-phenanthroline, with its coreactant hydrogen peroxide, oxidatively degrades DNA and RNA by attacking the (deoxy) ribose group [1]. The specificity of the 2…
Number of citations: 77 www.researchgate.net
U Siemeling, K Bausch, H Fink, C Bruhn… - Dalton …, 2005 - pubs.rsc.org
The new diimine ligand 3,8-di-n-pentyl-4,7-di(phenylethynyl)-1,10-phenanthroline (1) was used for the synthesis of a range of PtII complexes, viz. [Pt(1)Cl2], [Pt(1)(CC–Ph)2], [Pt(1)(CC–…
Number of citations: 26 pubs.rsc.org

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